

#### What is the chemical structure of BT#9?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BT#9     |           |
| Cat. No.:            | B1192419 | Get Quote |

An In-depth Technical Guide on the Chemical Structure of **BT#9** (BTK Ligand 9)

For researchers, scientists, and drug development professionals, a precise understanding of a compound's chemical structure is paramount. This guide provides a detailed overview of the chemical identity of the molecule commonly referred to as **BT#9**, also known as BTK ligand 9.

#### **Chemical Identification and Structure**

**BT#9** has been identified as a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). In scientific literature, it is often referred to as "compound 9" from a specific publication detailing its discovery and activity.

#### Synonyms:

- BTK ligand 9
- Compound 9 (in specific contexts)

Based on available chemical database information, the systematic IUPAC name for this compound is 6-((6,7-dimethoxyquinazolin-4-yl)oxy)-N,2-dimethylbenzofuran-3-carboxamide.

The structure of **BT#9** is characterized by a central benzofuran core linked to a dimethoxyquinazoline moiety and a carboxamide group.

### **Chemical Structure Diagram**

The following diagram illustrates the two-dimensional chemical structure of BT#9.



Caption: 2D Chemical Structure of BT#9

## **Quantitative Data**

The following table summarizes key chemical identifiers for **BT#9**.

| Data Point        | Value                                                         |
|-------------------|---------------------------------------------------------------|
| Molecular Formula | C21H19N3O5                                                    |
| Molecular Weight  | 393.40 g/mol                                                  |
| Canonical SMILES  | CC1=C(C(=O)NC)C2=CC(=CC=C2O1)OC3=C4<br>C=C(C(=C4N=CN=C3)OC)OC |
| InChI Key         | BALLNEJQLSTPIO-UHFFFAOYSA-N                                   |

# **Experimental Protocols**

The identification and characterization of **BT#9** as a BTK inhibitor involved various experimental procedures. While specific, detailed protocols are proprietary to the discovering entities, the general methodologies employed in the characterization of such kinase inhibitors are outlined below.

### General Kinase Inhibition Assay Protocol (Example)

- Objective: To determine the in vitro potency of a test compound (e.g., BT#9) against a target kinase (e.g., BTK).
- Materials:
  - Recombinant human BTK enzyme
  - Kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
  - ATP (Adenosine triphosphate)
  - Substrate peptide (e.g., a poly-Glu, Tyr peptide)
  - Test compound (BT#9) dissolved in DMSO



- Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)
- Microtiter plates (e.g., 384-well)
- Procedure:
  - 1. A solution of the BTK enzyme is prepared in kinase buffer.
  - 2. The test compound (**BT#9**) is serially diluted in DMSO and then added to the wells of the microtiter plate.
  - The BTK enzyme solution is added to the wells containing the test compound and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
  - 4. The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
  - 5. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
  - 6. The reaction is terminated by the addition of a stop solution (e.g., EDTA).
  - 7. The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method. For example, if a luminescence-based assay is used, the remaining ATP is measured, which is inversely proportional to kinase activity.
  - 8. The data is analyzed to determine the concentration of the test compound that inhibits 50% of the kinase activity (IC<sub>50</sub> value).

#### Signaling Pathway Analysis in a Cellular Context

The following diagram illustrates a simplified, generalized workflow for assessing the impact of a BTK inhibitor like **BT#9** on a relevant cellular signaling pathway.

Caption: Workflow for BTK Inhibitor Cellular Assay



• To cite this document: BenchChem. [What is the chemical structure of BT#9?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192419#what-is-the-chemical-structure-of-bt-9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com